Bmh-21

RNA Polymerase I Trypanosomiasis Antiparasitic

BMH-21 is a first-in-class DNA intercalator selectively targeting GC-rich rDNA to inhibit RNA Polymerase I transcription (IC50 0.6 µM) while sparing Pol II/III. Its unique mechanism induces proteasome-dependent degradation of the RPA194 catalytic subunit without activating canonical DNA damage response pathways—evidenced by absent H2AX phosphorylation—providing a cleaner nucleolar stress model versus agents like Actinomycin D. Unlike CX-5461, BMH-21 maintains potent efficacy in p53-mutant cancers (NCI60 GI50 205 nM) and downregulates c-MYC expression in c-MYC-driven models. Independently validated in vivo. The definitive chemical probe for deconvoluting nucleolar stress signaling, ribosome biogenesis blockade, and mutant p53 degradation—maximizing experimental reproducibility across oncology and transcription research.

Molecular Formula C21H20N4O2
Molecular Weight 360.4 g/mol
CAS No. 896705-16-1
Cat. No. B1684125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBmh-21
CAS896705-16-1
SynonymsBMH-21
N-(2-(dimethylamino)ethyl)-12-oxo-12H-benzo(g)pyrido(2,1-b)quinazoline-4-carboxamide
Molecular FormulaC21H20N4O2
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCN(C)CCNC(=O)C1=CC=CN2C1=NC3=CC4=CC=CC=C4C=C3C2=O
InChIInChI=1S/C21H20N4O2/c1-24(2)11-9-22-20(26)16-8-5-10-25-19(16)23-18-13-15-7-4-3-6-14(15)12-17(18)21(25)27/h3-8,10,12-13H,9,11H2,1-2H3,(H,22,26)
InChIKeyBXYDVWIAGDJBEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMH-21 (CAS 896705-16-1): A First-in-Class DNA Intercalator for RNA Polymerase I Inhibition and Mutant p53-Targeted Cancer Research Procurement


BMH-21 (N-(2-(dimethylamino)ethyl)-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide, CAS 896705-16-1) is a planar heterocyclic small molecule that functions as a first-in-class DNA intercalator with high selectivity for GC-rich ribosomal DNA (rDNA) sequences [1]. It potently inhibits RNA Polymerase I (Pol I) transcription (IC50 = 0.6 µM in U2OS cells), thereby blocking ribosome biogenesis and inducing nucleolar stress, while sparing RNA Polymerases II and III [2]. A key and differentiating feature is its ability to induce proteasome-dependent degradation of the Pol I catalytic subunit RPA194, a mechanism that occurs independent of a DNA damage response (as evidenced by a lack of H2AX phosphorylation) .

BMH-21 (CAS 896705-16-1): The Critical Need for Differentiated Selection Among RNA Polymerase I Inhibitors


Generic substitution among RNA Polymerase I (Pol I) inhibitors is not scientifically valid due to profound mechanistic divergences. While compounds like CX-5461 act as G-quadruplex stabilizers that block transcription initiation and are associated with clinical toxicity, BMH-21 operates via a distinct pathway: direct DNA intercalation into GC-rich rDNA, leading to transcription elongation blockade and proteasome-mediated degradation of the RPA194 subunit [1]. This alternative mechanism enables BMH-21 to circumvent DNA damage response pathways and maintain efficacy independent of wild-type p53 status [2]. Consequently, procurement decisions cannot rely on class-level assumptions; the specific molecular pharmacology of BMH-21 dictates its unique application profile and must be verified against quantitative, head-to-head evidence to ensure experimental reproducibility and therapeutic relevance.

BMH-21 (CAS 896705-16-1): Evidence-Based Differential Advantages for Scientific Procurement


Superior Potency and Selective Therapeutic Index in T. brucei Versus MCF10A Cells: BMH-21 vs. CX-5461 and Quarfloxin

In a direct comparison of Pol I inhibitors for anti-trypanosomal activity, BMH-21 demonstrated a significantly lower IC50 for T. brucei proliferation (134 nM) compared to CX-5461 (279 nM) and quarfloxin (155 nM). Crucially, BMH-21 exhibited a superior selectivity index, being 3.4-fold more potent against the parasite than against the human MCF10A breast epithelial cell line (IC50 = 460 nM). In contrast, CX-5461 and quarfloxin showed markedly higher selectivity indices of 25-fold and 29-fold, respectively, indicating that BMH-21 has a distinct, and more balanced, cross-species potency profile that may be advantageous for specific in vivo models [1].

RNA Polymerase I Trypanosomiasis Antiparasitic

Distinct Genetic Determinants of Sensitivity: BMH-21 vs. Actinomycin D in Genome-Wide CRISPR Screens

Genome-wide CRISPR knockout screens revealed non-overlapping genetic modifiers of sensitivity between BMH-21 and Actinomycin D (ActD), another well-characterized Pol I inhibitor and DNA intercalator. Mutations in the PI3K/mTOR pathway increased sensitivity to both drugs. However, a subset of mutations was identified that sensitized cells to ActD but paradoxically conferred resistance to BMH-21. This divergent genetic dependency profile provides direct functional evidence that BMH-21 engages distinct cellular targets and pathways beyond the shared mechanism of Pol I inhibition, underscoring its unique mechanism of action [1].

Nucleolar Stress Chemogenomics CRISPR Screening

Divergent Sensitivity to UBE2N Loss: BMH-21 Maintains Potency Unlike CX-5461

A direct comparison in isogenic HCT116 colorectal cancer cells revealed a stark contrast in how the potency of BMH-21 and CX-5461 is modulated by the loss of UBE2N, a key ubiquitin-conjugating enzyme. The IC50 of CX-5461 decreased dramatically by over 13-fold upon UBE2N knockout (from 3.18 nM to 0.24 nM), indicating a synthetic lethal interaction. In the same cellular context, the potency of BMH-21 remained statistically unchanged (IC50 of 33.82 nM in wild-type vs. 43.0 nM in knockout cells, p=0.0974). This demonstrates that BMH-21's cytotoxic mechanism operates independently of UBE2N function [1].

Ubiquitin Signaling DNA Repair Synthetic Lethality

Mechanistic Distinction: BMH-21 Induces Proteasomal Degradation of RPA194, Unlike CX-5461

A key mechanistic differentiation between BMH-21 and CX-5461 lies in their effect on the Pol I catalytic subunit RPA194. BMH-21 causes a proteasome-dependent degradation of RPA194, a phenomenon not observed with CX-5461, which functions as a G-quadruplex stabilizer and blocks transcription initiation. This was established by showing that the proteasome inhibitor MG-132 prevents BMH-21-induced RPA194 loss, confirming the proteasomal mechanism [1]. This unique action of BMH-21 leads to a more profound and durable suppression of Pol I activity compared to inhibitors that merely stall the polymerase complex .

Mechanism of Action Proteasome RPA194

Potent In Vivo Antitumor Efficacy in Human Tumor Xenograft Models: BMH-21 vs. Vehicle Control

The translational potential of BMH-21 is supported by its significant antitumor activity in vivo. In a human A375 melanoma xenograft model, intraperitoneal administration of BMH-21 at 25 and 50 mg/kg/day (6 days on, 1 day off) resulted in a statistically significant suppression of tumor growth compared to vehicle-treated controls (p < 0.05 at 25 mg/kg, p < 0.0001 at 50 mg/kg) [1]. This effect was associated with a reduction in the proliferation marker Ki67 in treated tumors. Similarly, BMH-21 (50 mg/kg/day for 7 days) significantly inhibited the growth of established HCT116 colorectal carcinoma xenografts [1].

In Vivo Pharmacology Xenograft Melanoma

BMH-21 (CAS 896705-16-1): Optimal Procurement Scenarios for High-Impact Research


Investigating p53-Independent Cancer Cell Death and Mutant p53 Biology

BMH-21 is uniquely suited for studies exploring p53-independent mechanisms of cytotoxicity. While it can activate p53, its antiproliferative activity is not dependent on wild-type p53 status, as demonstrated by potent activity (mean GI50 = 205 nM) against p53-mutant cell lines in the NCI60 panel . This contrasts with CX-5461, whose efficacy is more closely tied to p53 function [1]. Furthermore, recent evidence shows BMH-21 selectively promotes the ubiquitination and degradation of oncogenic mutant p53 without affecting wild-type p53, making it a powerful tool for investigating mutant p53-driven cancers [2].

Elucidating Nucleolar Stress Responses Without DNA Damage Confounding

BMH-21 is the preferred reagent for studying the nucleolar stress response in isolation. Unlike many DNA intercalators (e.g., Actinomycin D at high doses) that trigger a robust DNA damage response (DDR) characterized by ATM/ATR activation and H2AX phosphorylation, BMH-21 induces nucleolar stress and Pol I inhibition without activating these canonical DDR pathways . This unique property, validated by its independence from ATM, ATR, and DNA-PKcs, allows researchers to deconvolute nucleolar stress signaling from the broader genotoxic stress response, providing a cleaner experimental system [1].

Targeting Cancers with Dysregulated Ribosome Biogenesis and High c-MYC Activity

BMH-21 is a prime candidate for research into cancers driven by hyperactive ribosome biogenesis. Its ability to bind G-quadruplex structures in the c-MYC promoter leads to a downregulation of c-MYC expression, an effect that is particularly pronounced in c-MYC-overexpressing lymphoma cells (SUDHL4) . By simultaneously inhibiting Pol I transcription and reducing c-MYC levels, BMH-21 offers a dual-pronged approach to suppressing the ribosome biogenesis machinery, making it an invaluable tool for studying the interplay between these two critical oncogenic drivers [1].

Validating RPA194 Degradation as a Therapeutic Strategy in Drug-Resistant Models

BMH-21 serves as a specific chemical probe for inducing proteasome-dependent degradation of the Pol I catalytic subunit RPA194. This mechanism is distinct from other Pol I inhibitors like CX-5461 or Actinomycin D . Researchers can leverage BMH-21 to study the functional consequences of RPA194 loss in models of acquired drug resistance, where alterations in ribosome biogenesis and nucleolar function are increasingly recognized as key survival mechanisms. Its validated in vivo efficacy in xenograft models also supports its use as a benchmark compound for preclinical development of next-generation Pol I degraders [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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